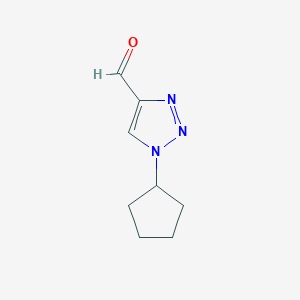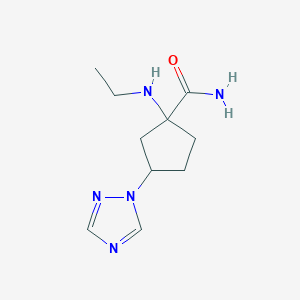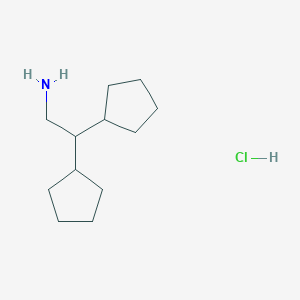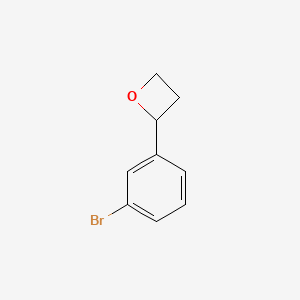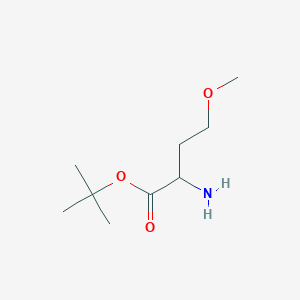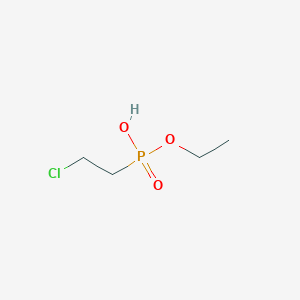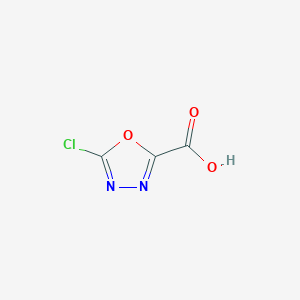![molecular formula C14H20ClN B13564942 (1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13564942.png)
(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3S,5S)-3-benzyl-8-azabicyclo[321]octane hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a series of cyclization reactions starting from simpler organic molecules.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.
化学反应分析
Types of Reactions
(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used to study the effects of azabicyclo compounds on biological systems.
Industry: It can be used in the production of various chemical products and intermediates.
作用机制
The mechanism of action of (1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved will depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride
- Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride
- (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
Uniqueness
What sets (1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride apart from these similar compounds is its specific benzyl substitution, which can confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications, such as the development of new drugs or the study of specific biochemical pathways.
属性
分子式 |
C14H20ClN |
|---|---|
分子量 |
237.77 g/mol |
IUPAC 名称 |
(1R,5S)-3-benzyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c1-2-4-11(5-3-1)8-12-9-13-6-7-14(10-12)15-13;/h1-5,12-15H,6-10H2;1H/t12?,13-,14+; |
InChI 键 |
RQDDFOAFTKZAFV-PCMHIUKPSA-N |
手性 SMILES |
C1C[C@H]2CC(C[C@@H]1N2)CC3=CC=CC=C3.Cl |
规范 SMILES |
C1CC2CC(CC1N2)CC3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



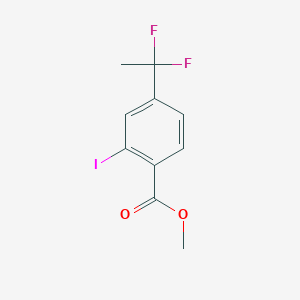
![(2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride](/img/structure/B13564877.png)
